molecular formula C11H13NO2S B14622171 5,5-Dimethyl-4-methylidene-3-phenyl-1,2lambda~4~,3-oxathiazolidin-2-one CAS No. 60839-91-0

5,5-Dimethyl-4-methylidene-3-phenyl-1,2lambda~4~,3-oxathiazolidin-2-one

Katalognummer: B14622171
CAS-Nummer: 60839-91-0
Molekulargewicht: 223.29 g/mol
InChI-Schlüssel: UDWYKYKZDSGHNO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,5-Dimethyl-4-methylidene-3-phenyl-1,2lambda~4~,3-oxathiazolidin-2-one is a chemical compound with the molecular formula C11H13NO2S . This compound belongs to the class of oxathiazolidines, which are heterocyclic compounds containing sulfur, nitrogen, and oxygen atoms in a five-membered ring structure. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-4-methylidene-3-phenyl-1,2lambda~4~,3-oxathiazolidin-2-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of a ketone with a thiourea derivative in the presence of an acid catalyst. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

5,5-Dimethyl-4-methylidene-3-phenyl-1,2lambda~4~,3-oxathiazolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction .

Major Products

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

5,5-Dimethyl-4-methylidene-3-phenyl-1,2lambda~4~,3-oxathiazolidin-2-one has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 5,5-Dimethyl-4-methylidene-3-phenyl-1,2lambda~4~,3-oxathiazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 5,5-Dimethyl-4-methylidene-3-phenyl-1,2lambda~4~,3-oxathiazolidin-2-one include other oxathiazolidines and related heterocyclic compounds. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific structure and the presence of the oxathiazolidine ring. This structure imparts unique chemical and biological properties to the compound, making it a valuable subject for research and industrial applications .

Eigenschaften

CAS-Nummer

60839-91-0

Molekularformel

C11H13NO2S

Molekulargewicht

223.29 g/mol

IUPAC-Name

5,5-dimethyl-4-methylidene-3-phenyloxathiazolidine 2-oxide

InChI

InChI=1S/C11H13NO2S/c1-9-11(2,3)14-15(13)12(9)10-7-5-4-6-8-10/h4-8H,1H2,2-3H3

InChI-Schlüssel

UDWYKYKZDSGHNO-UHFFFAOYSA-N

Kanonische SMILES

CC1(C(=C)N(S(=O)O1)C2=CC=CC=C2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.